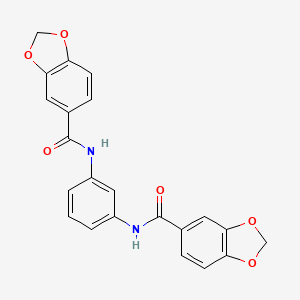![molecular formula C21H26N2O3S B3435214 N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3435214.png)
N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, commonly known as S-amlodipine, is a calcium channel blocker used for the treatment of hypertension and angina. It is a chiral molecule, with S-amlodipine being the active enantiomer.
Mecanismo De Acción
S-amlodipine works by blocking the L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and decreased cardiac contractility, resulting in a reduction in blood pressure and angina symptoms.
Biochemical and Physiological Effects:
S-amlodipine has been shown to have a longer half-life and greater bioavailability compared to racemic amlodipine. It has also been shown to have a lower incidence of adverse effects, such as peripheral edema and headache.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-amlodipine is a useful tool for studying the role of calcium channels in cardiovascular physiology and disease. However, its high cost and limited availability may limit its use in some experiments.
Direcciones Futuras
Further research is needed to fully understand the therapeutic potential of S-amlodipine in cardiovascular disease. Studies are needed to investigate its effects on other calcium channels and its potential in treating other diseases, such as Alzheimer's disease and cancer. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for S-amlodipine.
Aplicaciones Científicas De Investigación
S-amlodipine has been extensively studied for its therapeutic effects in hypertension and angina. It has also been studied for its potential in treating other cardiovascular diseases, such as heart failure and stroke. S-amlodipine has been shown to have a greater efficacy and safety profile compared to racemic amlodipine.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-8-10-19(11-9-17)23(27(25,26)20-6-4-3-5-7-20)16-21(24)22-14-12-18(2)13-15-22/h3-11,18H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLIIYJMXMCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435142.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B3435148.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3435153.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435169.png)

![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3435182.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3435184.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![3-(5-methyl-2-furyl)-N-({1-[3-(5-methyl-2-furyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B3435193.png)
![N-1,3-benzodioxol-5-yl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3435198.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B3435203.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3435212.png)
![ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3435222.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3435230.png)